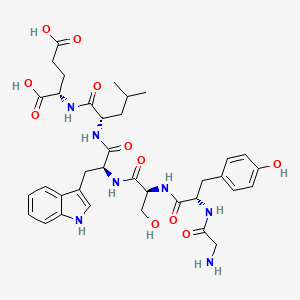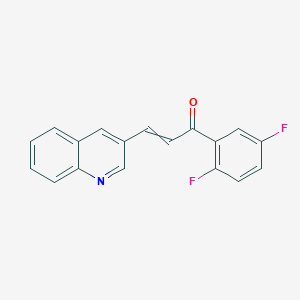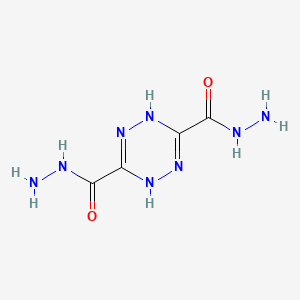![molecular formula C20H17NO3 B14203431 3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione CAS No. 830925-70-7](/img/structure/B14203431.png)
3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione: is an organic compound with a complex molecular structure It is a derivative of benzo[b]carbazole, featuring ethoxy and ethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Carbazole Core: The initial step involves the formation of the carbazole core through a cyclization reaction of appropriate precursors.
Introduction of Ethoxy and Ethyl Groups: The ethoxy and ethyl groups are introduced via substitution reactions. This can be achieved using ethylating and ethoxylating agents under controlled conditions.
Oxidation: The final step involves the oxidation of the intermediate to form the dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the dione structure to dihydro derivatives.
Substitution: The ethoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, alcohols, and amines.
Major Products
Oxidized Derivatives: Formation of quinone-like structures.
Reduced Derivatives: Formation of dihydrobenzo[b]carbazole derivatives.
Substituted Derivatives: Introduction of various functional groups such as halides, hydroxyl, and amino groups.
Applications De Recherche Scientifique
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: : In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: : The compound and its derivatives are investigated for their anticancer, antimicrobial, and anti-inflammatory properties. They are also explored as potential drugs for various diseases.
Industry: : In the materials science industry, the compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:
Inhibition of Enzymes: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can act as an agonist or antagonist to various receptors, altering cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Ethoxy-5-methyl-5H-benzo[b]carbazole-6,11-dione
- 9-Ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
- 9-Bromo-8-methoxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
Uniqueness: : 3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione stands out due to its specific ethoxy and ethyl substituents, which confer unique chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
830925-70-7 |
|---|---|
Formule moléculaire |
C20H17NO3 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
3-ethoxy-5-ethylbenzo[b]carbazole-6,11-dione |
InChI |
InChI=1S/C20H17NO3/c1-3-21-16-11-12(24-4-2)9-10-15(16)17-18(21)20(23)14-8-6-5-7-13(14)19(17)22/h5-11H,3-4H2,1-2H3 |
Clé InChI |
NLHWHUALYOFNQL-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=CC(=C2)OCC)C3=C1C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


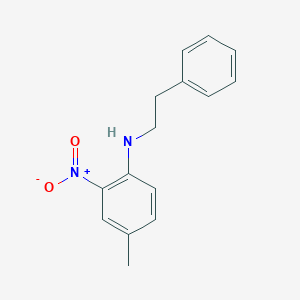

![2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide](/img/structure/B14203365.png)
![1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B14203371.png)
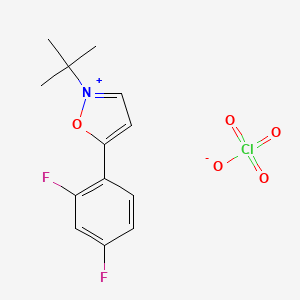
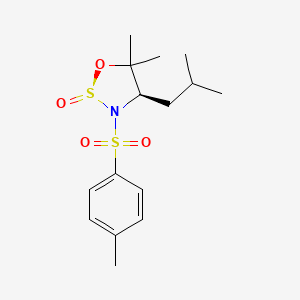
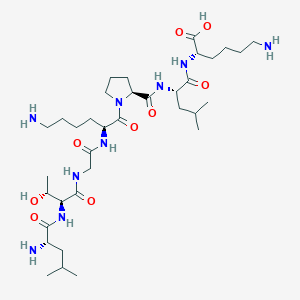
![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B14203406.png)
![1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene](/img/structure/B14203411.png)
![12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione](/img/structure/B14203414.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-3-yl)methanone](/img/structure/B14203415.png)
